
N-EthylAzilsartanMedoxomil
Overview
Description
N-EthylAzilsartanMedoxomil is a derivative of Azilsartan Medoxomil, which is an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, Azilsartan, which selectively binds to the AT1 receptor, blocking the effects of angiotensin II, a potent vasoconstrictor .
Mechanism of Action
Target of Action
N-EthylAzilsartanMedoxomil primarily targets the angiotensin II type 1 receptor (AT1 receptor) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .
Mode of Action
This compound is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration . Azilsartan selectively binds to AT1 receptors as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system. By blocking the AT1 receptor, this compound inhibits the action of angiotensin II, a peptide hormone that is a principal pressor agent in this system . This results in vasodilation and a reduction in the volume of circulating blood, leading to a decrease in blood pressure .
Pharmacokinetics
This compound is quickly absorbed from the gut, independently of food intake . It is a prodrug that is broken down to azilsartan, which belongs in the angiotensin-receptor blocking (ARB) drug class . The bioavailability of this compound is about 60% .
Result of Action
The molecular and cellular effects of this compound include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation in the absence of exogenously supplemented angiotensin II .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and metabolism of the drug can be affected by factors such as the pH level of the stomach and the presence of other substances in the gastrointestinal tract. This compound is quickly absorbed from the gut, independently of food intake , suggesting that its action is relatively stable under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-EthylAzilsartanMedoxomil involves several steps, starting from the basic structure of Azilsartan. The process typically includes:
Formation of Azilsartan: This involves the reaction of 2-ethoxy-1-({4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]phenyl}methyl)-1H-benzimidazole-7-carboxylic acid with appropriate reagents.
Ethylation: The ethylation of Azilsartan is achieved using ethylating agents under controlled conditions to form N-EthylAzilsartan.
Medoxomil Ester Formation: The final step involves the esterification of the N-EthylAzilsartan with medoxomil chloride in the presence of a base to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-EthylAzilsartanMedoxomil undergoes several types of chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, it is hydrolyzed to its active form, Azilsartan.
Oxidation: It can undergo oxidative degradation, particularly in the presence of hydrogen peroxide.
Substitution: Various substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Hydrolysis: Enzymatic conditions in the gastrointestinal tract.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles under controlled conditions
Major Products
Hydrolysis: Azilsartan.
Oxidation: Oxidized derivatives of Azilsartan.
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
N-EthylAzilsartanMedoxomil has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Azilsartan Medoxomil: The parent compound, also an ARB used for hypertension.
Valsartan: Another ARB with similar antihypertensive effects.
Olmesartan: An ARB with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
N-EthylAzilsartanMedoxomil is unique due to its ethyl group, which may confer different pharmacokinetic properties compared to its parent compound, Azilsartan Medoxomil. This modification can potentially affect its absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYPVLTVAXBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)
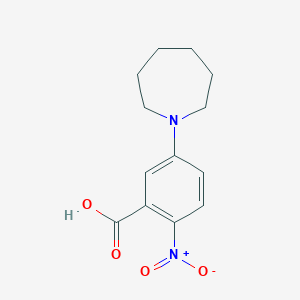
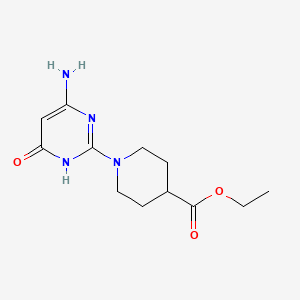
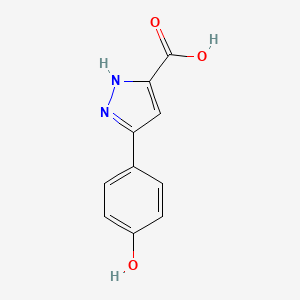
![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
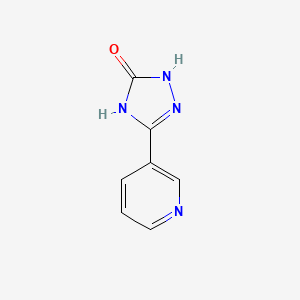
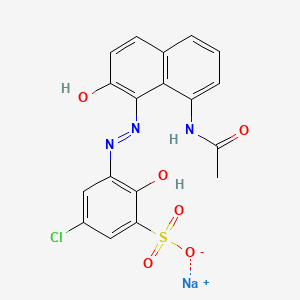
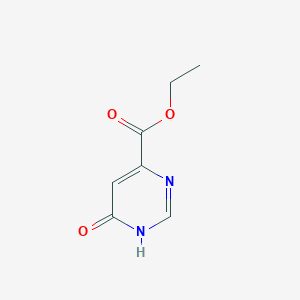
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)
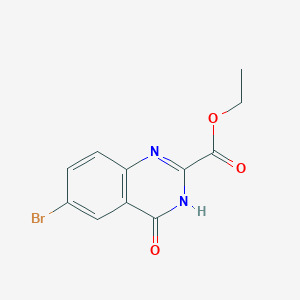
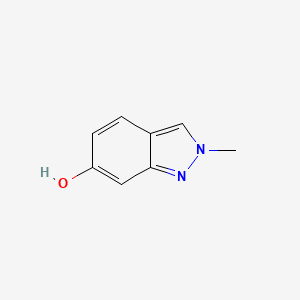
![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)
